molecular formula C14H15NO5 B051836 6,7-Dimethoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester CAS No. 120372-85-2

6,7-Dimethoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester

Cat. No. B051836
M. Wt: 277.27 g/mol
InChI Key: LMEHZFXGGDLYMH-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline . It has a molecular formula of C14H15NO5 and a molecular weight of 277

properties

IUPAC Name

ethyl 6,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-4-20-14(17)9-7-15-10-6-12(19-3)11(18-2)5-8(10)13(9)16/h5-7H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEHZFXGGDLYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434619
Record name 6,7-DIMETHOXY-4-OXO-1,4-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester

CAS RN

120372-85-2
Record name 6,7-DIMETHOXY-4-OXO-1,4-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

[[(3,4-Dimethoxyphenyl)amino]methylene]malonic acid, diethyl ester (60 g, 188.5 mmol) was added to hot diphenylether (bath temperature 275° C.) under stirring. After stirring for 15 minutes, the mixture was allowed to cool to 50° C. The resulting crystals were collected by suction, washed thoroughly with ether and dried in vacuo to yield 34.1 g of the title compound having a melting point of 297° C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

3,4-Dimethoxyaniline (3.0 g) and diethyl ethoxymethylenemalonate (5.1 g) were subjected to condensation and ring closure in the same manner as in Experimental Example 1 to give 6,7-dimethoxy-3-ethoxycarbonyl-4(1H)-quinolone (2.2 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One

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